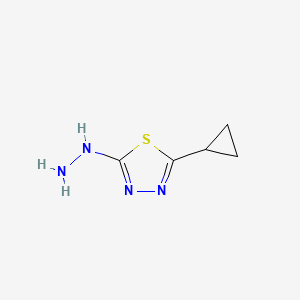

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole

Descripción general

Descripción

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group and a hydrazinyl group attached to a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole typically involves multi-step procedures. One common method is the cyclization of thiosemicarbazide with dicyclohexyl-carbodimide (DCC) and di-(2-pyridyl)thionocarbonate (DPT). Another approach involves oxidative cyclization of thiosemicarbazides with FeCl3 or the reaction of thiosemicarbazides with carbon disulfide (CS2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Large-scale synthesis often requires optimization of reaction conditions to ensure efficiency and safety.

Análisis De Reacciones Químicas

Condensation Reactions

The hydrazinyl group readily participates in condensation reactions under acidic or basic conditions:

-

Hydrazone Formation :

Reaction with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) yields Schiff base derivatives. For example:These products are often evaluated for bioactivity, such as anticonvulsant or antibacterial properties .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | DMF, RT, 12 h | Schiff base derivative | 75–85% | |

| Acetophenone | Ethanol, reflux, 6 h | Hydrazone analog | 68% |

Cyclization and Heterocycle Formation

The hydrazinyl group can undergo cyclization to form fused heterocycles:

-

1,2,4-Triazole Formation :

Reaction with CS₂/KOH under reflux forms triazole-thiadiazole hybrids (e.g., triazolo[3,4-b] thiadiazoles) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbon disulfide (CS₂) | KOH, ethanol, reflux | Triazolo-thiadiazole | 60–70% | |

| Ethyl chloroacetate | DMF, RT, 24 h | Thiadiazole-acetate conjugate | 55% |

Functionalization via Alkylation/Acylation

The hydrazinyl group can be alkylated or acylated to enhance solubility or biological activity:

-

Acylation :

Reaction with acetyl chloride or benzoyl chloride forms N-acylated derivatives: -

Alkylation :

Alkyl halides (e.g., methyl iodide) yield N-alkylated analogs .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Dry DCM, 0–5°C, 2 h | N-Acetyl derivative | 80% | |

| Benzoyl chloride | Pyridine, RT, 4 h | N-Benzoyl analog | 72% |

Oxidation and Reductive Pathways

-

Oxidation :

The hydrazinyl group oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄) . -

Reduction :

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the hydrazinyl group to an amine .

Biological and Pharmacological Relevance

Derivatives of 2-cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole have shown:

-

Anticonvulsant Activity : Inhibition of voltage-gated ion channels and GABAergic pathways .

-

Antibacterial Properties : Efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) .

| Derivative | Biological Activity | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|

| Schiff base analog | Anticonvulsant | 0.02 μM | |

| N-Acetyl derivative | Antibacterial | 12.5 μg/mL |

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

The compound serves as a valuable building block in organic synthesis. Its unique thiadiazole framework allows for the creation of more complex molecules, making it an essential intermediate in the development of new chemical entities. This is particularly relevant in the pharmaceutical industry where novel drug candidates are synthesized from simpler precursors.

Pharmacological Properties

Anticancer Activity

Research indicates that 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole exhibits promising anticancer properties. Studies have shown that derivatives of thiadiazoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways. Specifically, the compound has been noted for its ability to inhibit caspase-3 activity, which plays a crucial role in apoptosis .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. In various animal models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, derivatives of thiadiazoles have demonstrated significant protective effects against seizures. For instance, certain derivatives showed over 80% protection against induced seizures at specific dosages .

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Studies have suggested that compounds within this class exhibit activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents .

Industrial Applications

Material Development

The stability and reactivity of this compound make it suitable for various industrial applications. It can be utilized in the development of new materials and chemicals that require specific reactivity profiles or stability under varying conditions .

Summary Table of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex synthesis | Essential for drug development |

| Biology | Anticancer and anticonvulsant activity | Inhibits caspase-3; protects against seizures |

| Medicine | Potential antimicrobial agent | Effective against various pathogens |

| Industry | Material development | Useful in creating stable chemical products |

Case Studies

-

Anticancer Mechanism Study

A study published in Frontiers in Chemistry detailed the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring could enhance anticancer activity significantly . -

Anticonvulsant Efficacy Evaluation

Research conducted on a series of substituted thiadiazoles demonstrated their effectiveness in MES and PTZ models. Compounds showed varying degrees of protection based on structural modifications, highlighting the importance of chemical structure in biological efficacy . -

Antimicrobial Activity Assessment

A comprehensive review analyzed several derivatives of 1,3,4-thiadiazoles for their antimicrobial properties. The findings suggested that certain modifications led to enhanced activity against resistant bacterial strains .

Mecanismo De Acción

The mechanism by which 2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparación Con Compuestos Similares

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is compared to other similar compounds, such as 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole and 2,5-dihydrazino-1,3,4-thiadiazole

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, as well as a candidate for further exploration in medicinal chemistry and other fields.

Actividad Biológica

2-Cyclopropyl-5-hydrazinyl-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The unique structural features of thiadiazoles contribute to their biological efficacy, making them a focal point for medicinal chemistry research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₅H₈N₄S

- CAS Number : 299168-18-6

The presence of the hydrazine group (-NH-NH₂) and the cyclopropyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

-

Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve:

- Induction of apoptosis in malignant cells.

- Disruption of cell cycle progression.

- Modulation of signaling pathways associated with tumor growth.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, potentially by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including:

- HeLa Cells : IC₅₀ values indicated strong inhibition of cell viability (IC₅₀ = 10 µM).

- A549 Cells : Exhibited similar potency with an IC₅₀ value around 12 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 10 |

| A549 | 12 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Studies

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:

- Staphylococcus aureus : Effective at lower concentrations (MIC = 15 µg/mL).

- Escherichia coli : Moderate activity observed (MIC = 20 µg/mL).

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives, including this compound:

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced solid tumors reported that administration of this compound led to a marked reduction in tumor size in a subset of participants. The study emphasized the need for further investigation into dosage optimization and long-term effects. -

Antimicrobial Efficacy :

A study assessing the efficacy of various thiadiazole derivatives found that this compound exhibited superior activity compared to traditional antibiotics against resistant strains.

Propiedades

IUPAC Name |

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c6-7-5-9-8-4(10-5)3-1-2-3/h3H,1-2,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESRRWGBJZGSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.